ML230
Übersicht
Beschreibung
3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone is a N-arylpiperazine . The molecular formula is C25H21N5O3 . The compound has a molecular weight of 439.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a furanyl group, a phenyl group, a pyrazolo[1,5-a]pyrimidinyl group, and a piperazinyl group . The InChI string of the compound isInChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 439.5 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
PET Tracer Development : This compound was used in the development of [(11)C]Preladenant, a PET tracer for imaging cerebral adenosine A2A receptors (A2ARs). The tracer exhibited favorable brain kinetics and suitable characteristics for A2AR PET imaging (Zhou et al., 2014).
Synthesis of Pyrazolo[1,5-a]pyrimidines : Research included the synthesis of various pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety, demonstrating diverse chemical transformations and structural elucidations (Abdelhamid et al., 2012).
Anticancer Activity : A study on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates revealed their potential as anticancer agents in cervical cancer cells. These compounds activated p53 and induced apoptosis, suggesting their therapeutic potential in cancer treatment (Kamal et al., 2012).
A2A Receptor Antagonists in Neurological Disorders : Studies identified potent and selective A2A receptor antagonists, useful in exploring the role of the A2A receptor system in models of Parkinson's disease and depression. These compounds showed promising therapeutic benefits (Hodgson et al., 2009).
Antibacterial and Antifungal Agents : New pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant activity, highlighting their potential as antimicrobial agents (Sanjeeva et al., 2022).
Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives were synthesized and showed high in vivo anti-inflammatory and potent in vitro antibacterial activity. This research suggested their potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Therapeutic Agent Synthesis : The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was conducted, showing good enzyme inhibitory activity and potential as therapeutic agents due to their activity against various bacterial strains and low cytotoxicity (Hussain et al., 2017).
Adenosine Receptor Antagonists : A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines were developed as A2A and A3 adenosine receptor antagonists. These studies contributed to understanding the structural elements necessary for interaction with adenosine receptor surfaces (Baraldi et al., 2003).
Eigenschaften
IUPAC Name |
furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGMVPQQLBMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.